

# Spectroscopic Profile of Ammiol: A Technical Guide

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## Compound of Interest

Compound Name: Ammiol

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ammiol**, a naturally occurring furanocoumarin. While high-resolution, experimentally verified spectra for **Ammiol** are not readily available in public databases, this document compiles predicted spectroscopic characteristics based on the known structure of **Ammiol** and extensive data from related furanocoumarin compounds. It also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this class of molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Ammiol**. These predictions are based on typical chemical shift ranges for the functional groups present in the **Ammiol** molecule.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Ammiol**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
H-3	6.20 - 6.40	Doublet	Furan ring proton adjacent to oxygen.
H-4	7.60 - 7.80	Doublet	Furan ring proton.
H-5	6.70 - 6.90	Singlet	Proton on the pyranone ring.
-CH <sub>2</sub> -	4.60 - 4.80	Singlet	Methylene protons of the hydroxymethyl group.
-OH	Variable	Broad Singlet	Hydroxyl proton; chemical shift is dependent on solvent and concentration.
4-OCH <sub>3</sub>	3.90 - 4.10	Singlet	Methoxy group protons at position 4.
9-OCH <sub>3</sub>	4.10 - 4.30	Singlet	Methoxy group protons at position 9.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for Ammiol

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C-2	160 - 165	Carbonyl carbon in the pyranone ring.
C-3	105 - 110	Furan ring carbon.
C-4	145 - 150	Furan ring carbon.
C-4a	110 - 115	Bridgehead carbon.
C-5	115 - 120	Pyranone ring carbon.
C-5a	148 - 152	Bridgehead carbon.
C-6	130 - 135	Carbon with hydroxymethyl group.
C-7	155 - 160	Carbon with methoxy group.
C-8a	100 - 105	Bridgehead carbon.
C-9	150 - 155	Carbon with methoxy group.
C-9a	112 - 118	Bridgehead carbon.
-CH <sub>2</sub> OH	60 - 65	Carbon of the hydroxymethyl group.
4-OCH <sub>3</sub>	55 - 60	Methoxy carbon at position 4.
9-OCH <sub>3</sub>	55 - 60	Methoxy carbon at position 9.

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for **Ammiol**

Parameter	Value	Notes
Molecular Formula	$C_{14}H_{12}O_6$	
Molecular Weight	276.24 g/mol	
Predicted $[M+H]^+$	277.0658	Protonated molecular ion.
Predicted $[M+Na]^+$	299.0477	Sodiated molecular ion.
Predicted $[M-H]^-$	275.0504	Deprotonated molecular ion.
Major Fragmentation Pathways	Loss of $CH_3$ , $OCH_3$ , $CH_2O$ , $CO$	Expected fragmentation patterns for furanocoumarins.

## Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **Ammiol**, based on standard practices for furanocoumarins.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh 5-10 mg of purified **Ammiol**.
  - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). The choice of solvent can influence chemical shifts, particularly for labile protons like the hydroxyl group.[1]
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]
  - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
  - Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.[1]
  - For  $^1H$  NMR:

- Employ a standard single-pulse experiment.
- Set the spectral width to approximately 16 ppm.[1]
- Use a relaxation delay of 1-5 seconds.
- For  $^{13}\text{C}$  NMR:
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to approximately 220 ppm.
  - A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.[1]
- Acquire two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.[2]
- Data Processing:
  - Process the acquired Free Induction Decay (FID) using appropriate NMR software.
  - Apply Fourier transformation, phase correction, and baseline correction.
  - Reference the spectra to the internal standard (TMS at 0 ppm).

## Mass Spectrometry Protocol

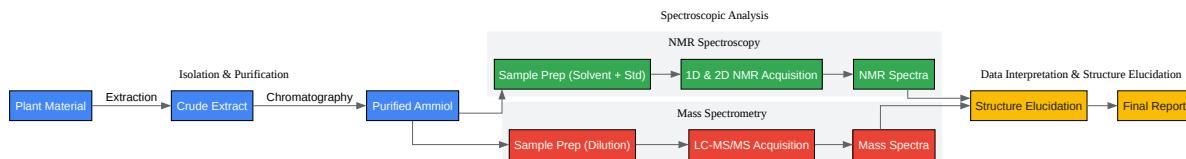
- Sample Preparation:
  - Prepare a dilute solution of the purified **Ammiol** sample in a suitable solvent such as methanol or acetonitrile.
  - For complex mixtures, initial separation using Ultra-Performance Liquid Chromatography (UPLC) is recommended.[3][4]
- Instrumentation and Data Acquisition:
  - Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. For detailed fragmentation analysis, a tandem mass spectrometer (MS/MS) such as a triple

quadrupole or an Orbitrap is ideal.[5]

- UPLC-MS Method:
  - Use a C18 or a fluoro-phenyl column for separation of furanocoumarin isomers.[6]
  - A typical mobile phase would consist of a gradient of water and acetonitrile, both with a small amount of formic acid to aid in protonation.
- Mass Spectrometer Settings:
  - Acquire spectra in both positive and negative ion modes to observe  $[M+H]^+$  and  $[M-H]^-$  ions, respectively.
  - For MS/MS analysis, select the parent ion of **Ammiol** (m/z 277 in positive mode) for collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
  - Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and its fragments.
  - Compare the observed fragmentation pattern with theoretical fragmentation of the **Ammiol** structure to confirm its identity.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like **Ammiol**.

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Caption: Generalized workflow for the spectroscopic analysis of **Ammiol**.

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